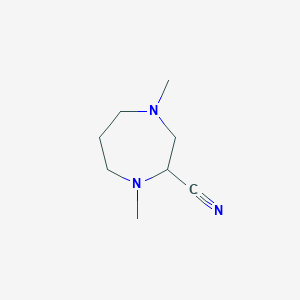
2,5-Dibrom-3-hexadecylthiophen
Übersicht
Beschreibung
2,5-Dibromo-3-hexadecylthiophene is a useful research compound. Its molecular formula is C20H34Br2S and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-3-hexadecylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-hexadecylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
2,5-Dibrom-3-hexadecylthiophen: ist eine wertvolle Verbindung im Bereich der organischen Elektronik. Es dient als Monomer, das zu regioregulärem Poly(3-hexylthiophen) (P3HT) polymerisiert werden kann, einem weit verbreiteten Halbleitermaterial in der organischen Photovoltaik und in Feldeffekttransistoren . Die hohe Reinheit und das spezifische Bromierungsmuster dieser Verbindung machen sie ideal für die Herstellung von gut definierten elektronischen Materialien.
Photokatalyse
Diese Verbindung ist auch für die Synthese von Materialien für photokatalytische Anwendungen von Bedeutung. Wenn es zu P3HT polymerisiert wird, kann es bei der Entwicklung von Photokatalysatoren eingesetzt werden, die in der Lage sind, Sonnenenergie zur Steuerung chemischer Reaktionen zu nutzen, wie z. B. Wasserspaltung oder Reduktion von Kohlendioxid .
Medizinische Chemie
In der medizinischen Chemie wurden Derivate von This compound auf ihre pharmakologischen Eigenschaften untersucht. So wurden beispielsweise durch Suzuki-Kreuzkupplungsreaktionen verschiedene Derivate synthetisiert und auf ihre Hemmung von Biofilmen, hämolytische und antithrombotische Aktivität untersucht, wobei sich ein Potenzial als therapeutische Mittel zeigte .
Synthese von Diblock-Polymeren
Die Verbindung kann zusammen mit anderen Monomeren wie 5,5′-Dibrom-3,3′-dihexyl-2,2′-bithiophen zur Synthese von Diblock-Polymeren verwendet werden. Diese Polymere finden Anwendung in der Herstellung von Materialien mit phasentrennten Domänen, die in der organischen Elektronik nützlich sind, um Geräte mit unterschiedlichen leitenden und isolierenden Bereichen zu schaffen .
Materialwissenschaften
In den Materialwissenschaften wird This compound zur Herstellung von Materialien mit spezifischen elektronischen Eigenschaften verwendet. Die Einführung von Hexadecylseitenketten kann zu Materialien mit verbesserter Löslichkeit und Verarbeitbarkeit führen, die für die Herstellung elektronischer Geräte entscheidend sind .
Organische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere bei der Konstruktion von Thiophen-basierten Molekülen. Ihre Reaktivität ermöglicht eine selektive Funktionalisierung, die die Herstellung einer Vielzahl von strukturell unterschiedlichen Verbindungen ermöglicht .
Chemische Sensoren
Von This compound synthetisierte Thiophenderivate können bei der Entwicklung chemischer Sensoren eingesetzt werden. Diese Sensoren können verschiedene Umweltverschmutzer oder biologische Marker erkennen und nutzen dabei die elektronischen Eigenschaften von Thiophen-basierten Materialien .
Optoelektronische Geräte
Schließlich finden die aus dieser Verbindung synthetisierten Polymere Anwendung in optoelektronischen Geräten. Sie können bei der Herstellung von Leuchtdioden, Solarzellen und Lasermaterialien eingesetzt werden, wobei ihre Fähigkeit, Strom zu leiten und mit Licht zu interagieren, entscheidend ist .
Wirkmechanismus
Mode of Action
The mode of action of 2,5-Dibromo-3-hexadecylthiophene involves its reaction with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions . The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
Biochemical Pathways
The compound’s interaction with arylboronic acids suggests it may influence pathways involving these acids .
Result of Action
The compound’s interaction with arylboronic acids and the subsequent formation of thiophene derivatives suggest it may have significant effects at the molecular level .
Eigenschaften
IUPAC Name |
2,5-dibromo-3-hexadecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLOMHRWQCLPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)








![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)



![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
